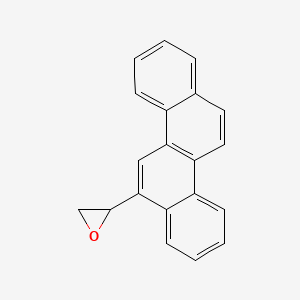
6-Chrysenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chrysenyloxirane is an organic compound with the molecular formula C20H14O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains an oxirane (epoxide) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chrysenyloxirane typically involves the epoxidation of chrysene. One common method is the reaction of chrysene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
[ \text{Chrysene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]
The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure the selective formation of the epoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chrysenyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Scientific Research Applications
6-Chrysenyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chrysenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrenyloxirane
- 9-Anthryloxirane
- 9-Phenanthryloxirane
- 7-Benzanthryloxirane
- 2-Naphthyloxirane
Comparison
6-Chrysenyloxirane is unique due to its specific structure and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. Its interactions with biological molecules can also vary, making it a valuable compound for specific research applications.
Properties
CAS No. |
66842-41-9 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-chrysen-6-yloxirane |
InChI |
InChI=1S/C20H14O/c1-2-6-14-13(5-1)9-10-17-15-7-3-4-8-16(15)19(11-18(14)17)20-12-21-20/h1-11,20H,12H2 |
InChI Key |
IXNJEDIJJZHXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


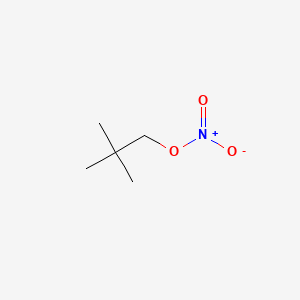

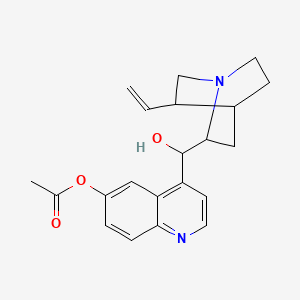
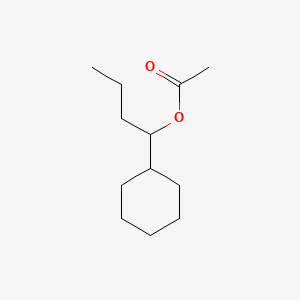
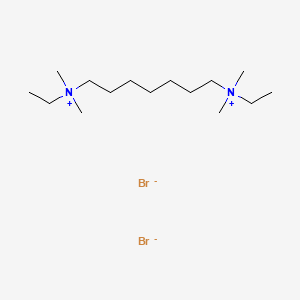
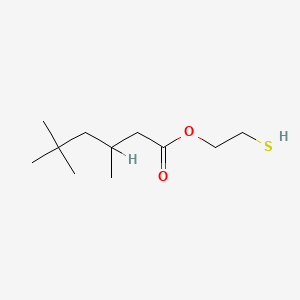
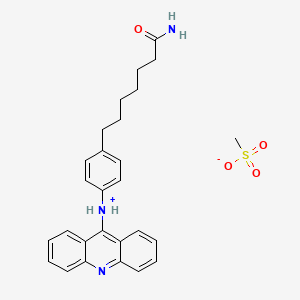

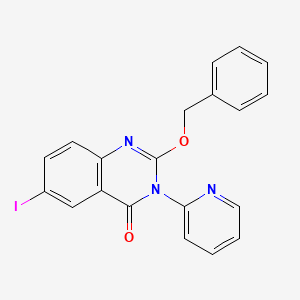

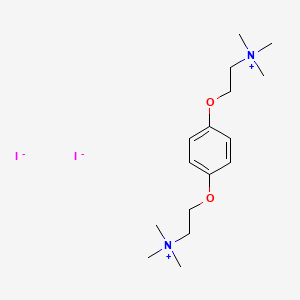
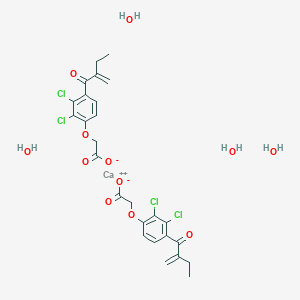
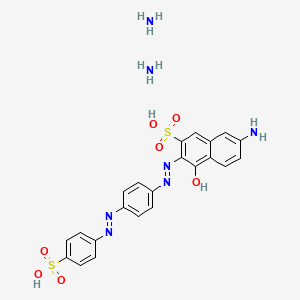
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
